![molecular formula C17H19NO3 B4658824 3-methoxy-N-(tetrahydro-2-furanylmethyl)-2-naphthamide](/img/structure/B4658824.png)
3-methoxy-N-(tetrahydro-2-furanylmethyl)-2-naphthamide
Description
Synthesis Analysis
Synthetic approaches for similar compounds often involve multi-step reactions, including key steps like acylation, methylation, and cyclization reactions to introduce or modify functional groups. For instance, compounds with structural similarities have been synthesized through methods involving the Pd-catalyzed reactions, regioselective addition, and carbonylation processes (Hiyama et al., 1990). These synthetic routes highlight the complexity and the meticulous control required over reaction conditions to achieve desired molecular frameworks.
Molecular Structure Analysis
The molecular structure of compounds closely related to "3-methoxy-N-(tetrahydro-2-furanylmethyl)-2-naphthamide" has been studied through various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal detailed information on molecular conformations, stereochemistry, and intramolecular interactions, which are crucial for understanding the compound's reactivity and properties. For example, the crystal and molecular structure analysis of certain naphthyl-trimethylstannane derivatives provides insights into the stereochemical arrangement and electronic distribution within the molecule (Crisp et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include electrophilic substitutions, nucleophilic additions, and cyclization reactions, which are pivotal in modifying the chemical structure to achieve specific functional goals. The reactivity can be influenced by the presence of functional groups, steric hindrance, and electronic effects. For instance, the Stobbe condensation showcases the cyclization of certain carboxylic acids to form phenanthrene derivatives, indicating the versatility of such compounds in synthesizing polycyclic aromatic hydrocarbons (Abdel‐Wahhab et al., 1968).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the behavior of these compounds under different conditions. Such properties are determined through empirical studies and are crucial for applications in material science and organic synthesis. The crystallographic analysis provides valuable information on the molecular packing, which can affect the compound's solubility and stability.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, define the compound's suitability for specific applications. For example, the hydrodemethoxylation of ortho-methoxy benzamides and naphthamides underlines the chemical transformations that these compounds can undergo, highlighting their reactive nature and potential for further chemical modifications (Zhao & Snieckus, 2018).
properties
IUPAC Name |
3-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-16-10-13-6-3-2-5-12(13)9-15(16)17(19)18-11-14-7-4-8-21-14/h2-3,5-6,9-10,14H,4,7-8,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSFEATVFPIRNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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